

Addressing Tenalisib R Enantiomer off-target effects in cellular assays

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Compound of Interest

Compound Name: Tenalisib R Enantiomer

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Technical Support Center: Tenalisib R Enantiomer

Welcome to the technical support center for the **Tenalisib R Enantiomer**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of the **Tenalisib R enantiomer**?

Tenalisib is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2][3] The pharmacologically active molecule is the S-enantiomer, which inhibits the PI3K/AKT signaling pathway, leading to reduced cellular proliferation in PI3K δ / γ -expressing tumor cells.[1][4] The R enantiomer is typically used as a negative control in experiments and is expected to have significantly lower or no activity against PI3K δ and γ isoforms.

Q2: I'm observing a significant cellular phenotype (e.g., reduced viability, apoptosis) with the **Tenalisib R enantiomer**. Is this expected?

No, a significant cellular phenotype with the R enantiomer is not expected if the effect is mediated by PI3K δ/γ inhibition. Such an observation strongly suggests a potential off-target

Troubleshooting & Optimization





effect. It is crucial to confirm that the observed phenotype is not due to experimental artifacts and then to investigate potential off-target interactions.[5][6]

Q3: A metabolite of Tenalisib is known to have off-target activity. Could this be relevant for the R enantiomer?

Yes. A metabolite of Tenalisib, identified as IN0385, is a known inhibitor of salt-inducible kinase 3 (SIK3).[7][8] It is plausible that the R enantiomer could also be metabolized to active compounds. The SIK family of kinases plays a role in tumorigenesis, and inhibition of SIK3 could lead to a cellular phenotype independent of PI3K.[7][8] This represents a known off-target pathway of the parent compound that should be considered.

Q4: How can I begin to troubleshoot an unexpected phenotype observed with the **Tenalisib R** enantiomer?

A systematic approach is essential to distinguish on-target from off-target effects.[6]

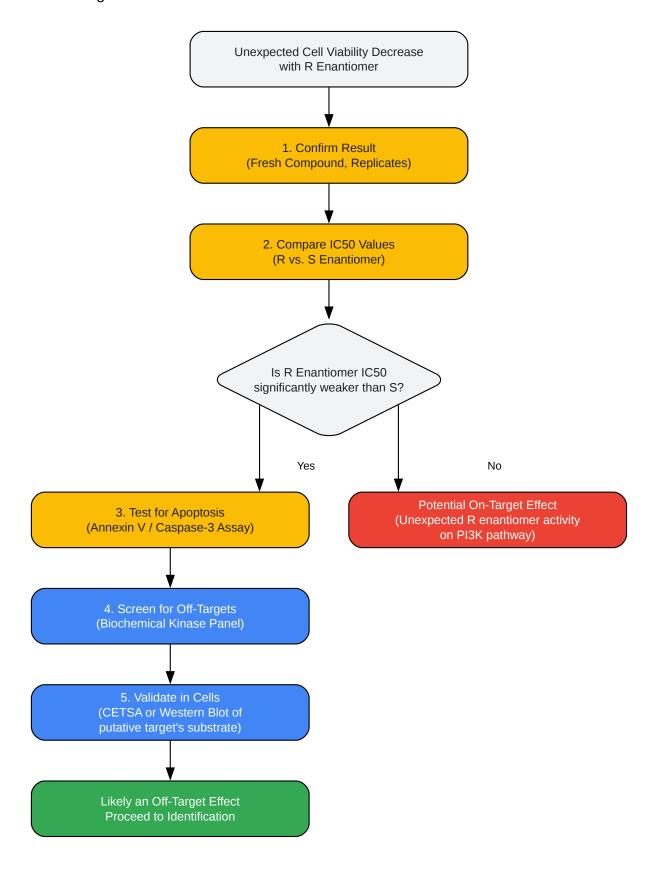
- Confirm the Finding: Repeat the experiment with a fresh dilution of the compound to rule out issues like contamination or compound precipitation.
- Perform a Dose-Response Analysis: Characterize the potency of the effect by generating a
 dose-response curve to determine an IC50 value. On-target effects should occur at expected
 concentrations, while off-target effects may require higher concentrations.
- Use a Structurally Unrelated Inhibitor: Confirm the phenotype using a different, structurally unrelated inhibitor that targets the same primary pathway. If the phenotype persists, it is more likely to be an on-target effect.[6]
- Initiate Off-Target Investigation: If the effect appears to be off-target, proceed with biochemical and cellular assays to identify the responsible kinase or pathway.

Troubleshooting Guides Scenario 1: Unexpected Decrease in Cell Viability

You observe a dose-dependent decrease in cell viability in your assay (e.g., CellTiter-Glo®) when treating with the **Tenalisib R enantiomer**, which you intended to use as a negative control.



Troubleshooting Workflow



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Caption: Workflow for troubleshooting unexpected cytotoxicity.

Scenario 2: Contradictory Results Between Biochemical and Cellular Assays

Your in vitro (biochemical) kinase assay shows the R enantiomer is inactive against PI3K δ /y, but your cellular assay shows inhibition of downstream p-AKT.

Potential Causes & Solutions

- Cellular Metabolism: The R enantiomer might be converted into an active metabolite inside the cell.
 - Solution: Use mass spectrometry to analyze cell lysates and media to identify potential metabolites.
- Indirect Pathway Activation: The compound could be inhibiting an upstream regulator or a phosphatase that acts on the PI3K pathway, leading to an indirect effect on p-AKT levels.
 - Solution: Broaden your analysis. Use phospho-proteomics to get a global view of phosphorylation changes and identify affected pathways beyond the immediate PI3K cascade.
- Off-Target Kinase: The R enantiomer could be inhibiting a different kinase that cross-talks with the PI3K/AKT pathway.
 - Solution: Perform a kinome-wide selectivity screen to identify potential off-target kinases that are inhibited by the R enantiomer.[9]

Data Presentation

Effective characterization requires comparing the activity of the R enantiomer against the known activity of Tenalisib (S-enantiomer).

Table 1: Representative Selectivity Profile of Tenalisib (S-Enantiomer) This table contains representative data based on public information describing Tenalisib as a nanomolar inhibitor of PI3K δ/γ with selectivity over α/β isoforms.[10]



Target	IC50 (nM)
PI3Kδ (On-Target)	5
PI3Kγ (On-Target)	15
PI3Kα (Off-Target)	>1000
PI3Kβ (Off-Target)	>800

| SIK3 (Metabolite Target) | 50 |

Table 2: Template for Reporting R Enantiomer Off-Target Screening Results Use this template to structure data from a kinase panel screen (e.g., a 100-kinase panel).

Kinase Target	% Inhibition @ 1 μΜ	IC50 (nM)	Notes
ΡΙ3Κδ	< 10%	>10,000	Expected result
РІЗКу	< 10%	>10,000	Expected result
Kinase X (Putative)	85%	150	Potential Off-Target
Kinase Y (Putative)	72%	450	Potential Off-Target

| (...other kinases) | < 20% | >10,000 | No significant activity |

Key Experimental Protocols Protocol 1: Biochemical Kinase Profiling

This protocol outlines a general procedure for screening the **Tenalisib R enantiomer** against a broad panel of kinases to identify potential off-targets.[9]

Objective: To identify off-target kinases inhibited by the **Tenalisib R enantiomer** in a cell-free, enzymatic assay.

Materials:



- Tenalisib R Enantiomer stock solution (e.g., 10 mM in DMSO)
- Commercial kinase profiling service (e.g., Reaction Biology, Eurofins) or in-house kinase panel
- Appropriate kinase assay platform (e.g., ADP-Glo™, Z'-LYTE™)
- ATP, substrate peptides/proteins, and kinase buffers

Procedure:

- Compound Preparation: Prepare a series of dilutions of the Tenalisib R enantiomer. A common screening concentration is 1 μM.
- Assay Plate Preparation: Dispense the kinase, substrate, and buffer into the wells of a microplate.
- Compound Addition: Add the Tenalisib R enantiomer dilutions to the appropriate wells.
 Include no-compound (DMSO only) and no-enzyme controls.
- Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).
- Detection: Stop the reaction and add the detection reagent according to the assay manufacturer's protocol (e.g., luminescence or fluorescence-based).
- Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.
 - % Inhibition = 100 * (1 (Signal_Compound Signal_NoEnzyme) / (Signal_DMSO Signal_NoEnzyme))
- Follow-up: For any "hits" (kinases showing significant inhibition), perform a full doseresponse curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

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This protocol is for validating if a putative off-target, identified from a biochemical screen, is engaged by the **Tenalisib R enantiomer** in intact cells.[5]

Objective: To confirm target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

- Intact cells of interest
- Tenalisib R Enantiomer
- PBS and protease inhibitors
- PCR tubes or plate
- Thermal cycler
- Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
- Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies)

Procedure:

- Cell Treatment: Treat cultured cells with the Tenalisib R enantiomer at a desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.
- Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
- Heating: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
- Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).



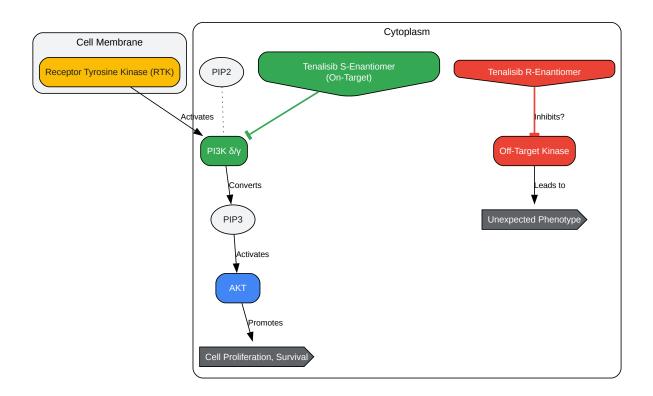




- Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.
- Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize the total
 protein concentration. Analyze the abundance of the putative target protein in the soluble
 fraction at each temperature point using Western blotting.
- Data Analysis: Plot the relative amount of soluble protein against temperature for both the
 treated and vehicle control samples. A shift in the melting curve to a higher temperature in
 the treated sample indicates that the compound has bound to and stabilized the target
 protein.

Visualizations





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Caption: PI3K/AKT pathway showing on- and potential off-target inhibition.

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